molecular formula C9H11ClF3N B7948566 (S)-3,3,3-Trifluoro-1-phenyl-propylamine hydrochloride CAS No. 2097073-10-2

(S)-3,3,3-Trifluoro-1-phenyl-propylamine hydrochloride

Cat. No.: B7948566
CAS No.: 2097073-10-2
M. Wt: 225.64 g/mol
InChI Key: KRXZIGGEBOQRKO-QRPNPIFTSA-N
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Description

(S)-3,3,3-Trifluoro-1-phenyl-propylamine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a trifluoromethyl group, a phenyl ring, and an amine group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3,3,3-Trifluoro-1-phenyl-propylamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (S)-3,3,3-Trifluoro-1-phenyl-propylamine.

    Reaction with Hydrochloric Acid: The amine is then reacted with hydrochloric acid to form the hydrochloride salt.

The reaction conditions often involve:

    Temperature: The reaction is usually carried out at room temperature.

    Solvent: Common solvents include methanol or ethanol.

    Purification: The product is purified through recrystallization or other suitable purification techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-3,3,3-Trifluoro-1-phenyl-propylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(S)-3,3,3-Trifluoro-1-phenyl-propylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism by which (S)-3,3,3-Trifluoro-1-phenyl-propylamine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3,3,3-Trifluoro-1-phenyl-2-propylamine
  • (S)-3,3,3-Trifluoro-1-phenyl-1-propylamine

Uniqueness

(S)-3,3,3-Trifluoro-1-phenyl-propylamine hydrochloride is unique due to its specific stereochemistry and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. These properties make it a valuable compound for various applications that require high stability and reactivity.

Properties

IUPAC Name

(1S)-3,3,3-trifluoro-1-phenylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N.ClH/c10-9(11,12)6-8(13)7-4-2-1-3-5-7;/h1-5,8H,6,13H2;1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXZIGGEBOQRKO-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CC(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2097073-10-2
Record name Benzenemethanamine, α-(2,2,2-trifluoroethyl)-, hydrochloride (1:1), (αS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2097073-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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